4-Chlorobenzhydrol

Catalog No.
S594417
CAS No.
119-56-2
M.F
C13H11ClO
M. Wt
218.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzhydrol

CAS Number

119-56-2

Product Name

4-Chlorobenzhydrol

IUPAC Name

(4-chlorophenyl)-phenylmethanol

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

InChI

InChI=1S/C13H11ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H

InChI Key

AJYOOHCNOXWTKJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O

Synonyms

4-chloro-α-phenyl-benzenemethano; (4-Chlorophenyl)phenylmethanol; NSC 59990; p-Chlorobenzhydrol; α-(4-Chlorophenyl)benzyl Alcohol; USP Meclizine Related Compound A;

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O

4-Chlorobenzhydrol, also known as p-chlorobenzhydrol, is an organic compound with the molecular formula C13H11ClOC_{13}H_{11}ClO and a molecular weight of 218.68 g/mol. It appears as a white to off-white crystalline powder with a melting point of 58-60 °C and a boiling point of 150-151 °C at reduced pressure (2.6 mmHg) . Its structure consists of a benzhydrol moiety substituted with a chlorine atom at the para position of one of the phenyl rings, making it a member of the diarylmethane family .

  • Toxicity: 4-Chlorobenzhydrol is considered moderately toxic and may cause irritation upon contact with skin, eyes, or respiratory system [].
  • Flammability: Combustible material, with a flash point above 100 °C [].
  • Reactivity: May react with strong oxidizing agents [].

Organic Synthesis

  • Precursor for pharmaceuticals and agrochemicals: 4-Chlorobenzhydrol serves as a crucial building block for synthesizing various pharmaceuticals and agrochemicals. Its reactive hydroxyl group allows for further functionalization, enabling the development of new drugs and pesticides with desired properties [].
  • Intermediate in organic reactions: Due to its reactive nature, 4-Chlorobenzhydrol participates in various organic reactions, including dehydrations, oxidations, and reductions. These reactions lead to the formation of diverse organic compounds useful in various research areas [].

Material Science

  • Liquid crystal precursor: 4-Chlorobenzhydrol is a valuable precursor for the synthesis of liquid crystals, which are essential components in display technologies like LCD screens and touchscreens. Its rigid structure and aromatic character contribute to the formation of specific liquid crystal phases with desired properties [].
  • Polymer synthesis: 4-Chlorobenzhydrol can be incorporated into the structure of polymers, influencing their properties like thermal stability, mechanical strength, and electrical conductivity. This makes it a potential candidate for developing novel materials with advanced functionalities [].

Other Research Applications

  • Organic photovoltaics: Research explores the potential of 4-Chlorobenzhydrol derivatives in organic photovoltaic (OPV) cells, which are devices that convert sunlight into electricity. Its ability to modify the electronic properties of OPV materials is under investigation [].
  • Biomedical research: Studies investigate the potential applications of 4-Chlorobenzhydrol derivatives in the field of biomedicine. This includes exploring their use as drug delivery systems, biosensors, and imaging agents [].
Due to its functional groups. One notable reaction is its reduction from 4-chlorobenzophenone using sodium borohydride in isopropyl alcohol. The process involves heating the mixture and subsequently treating it with hydrochloric acid to yield the desired product .

Another significant reaction is its chlorination, where 4-chlorobenzhydrol can be converted into 4-chlorodiphenyl methyl chloride through treatment with hydrochloric acid under controlled temperatures .

4-Chlorobenzhydrol exhibits interesting biological activities, particularly in pharmacology. It has been identified as an impurity in cetirizine, an antihistamine medication, and has been used in enzyme-linked immunosorbent assays for drug detection . Additionally, it interacts with various enzymes and has been studied for its potential therapeutic applications.

The synthesis of 4-chlorobenzhydrol typically involves the reduction of 4-chlorobenzophenone. The following steps outline a common synthetic route:

  • Dissolve approximately 5 grams of 4-chlorobenzophenone in 15 mL of isopropyl alcohol.
  • Heat the solution to 50 °C and add sodium borohydride (0.265 g).
  • Maintain the temperature at 65 °C for about 2 hours.
  • Distill the mixture to remove isopropyl alcohol.
  • Cool and treat with dilute hydrochloric acid, followed by extraction with toluene .

4-Chlorobenzhydrol has several applications in analytical chemistry and pharmacology:

  • Internal Standard: Used in gas chromatography-mass spectrometry for measuring metabolites .
  • Pharmaceutical Research: Serves as a relevant cross-reactant in enzyme-linked immunosorbent assays related to antihistamines .
  • Synthetic Intermediate: Utilized in the synthesis of other pharmaceutical compounds such as bepotastine and cloperastine .

Studies have shown that 4-chlorobenzhydrol interacts with various enzymes, which may influence its pharmacokinetic properties and efficacy in drug formulations. Its role as an impurity in certain medications has prompted research into its interactions within biological systems, particularly regarding drug metabolism and efficacy .

Several compounds share structural similarities with 4-chlorobenzhydrol, including:

  • Benzhydrol: Lacks the chlorine substituent; used primarily as a reducing agent.
  • Diphenylmethanol: Similar structure but without any halogen substituents; utilized in organic synthesis.
  • Chlorobenzophenone: A precursor compound that can be reduced to form 4-chlorobenzhydrol.
Compound NameStructureKey Differences
BenzhydrolC13H12ONo chlorine substituent
DiphenylmethanolC13H12ONo halogen substituents
ChlorobenzophenoneC13H9ClOActs as a precursor for synthesis

4-Chlorobenzhydrol's uniqueness lies in its specific chlorine substitution, which impacts its biological activity and chemical reactivity compared to similar compounds.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.3

Appearance

White Solid

Melting Point

61-62°C

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (33.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

119-56-2

Wikipedia

4-chlorobenzhydrol

General Manufacturing Information

Benzenemethanol, 4-chloro-.alpha.-phenyl-: INACTIVE

Dates

Modify: 2023-08-15

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